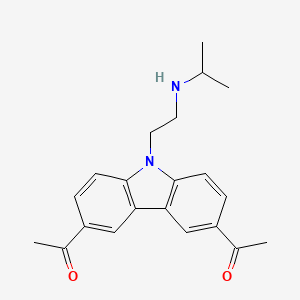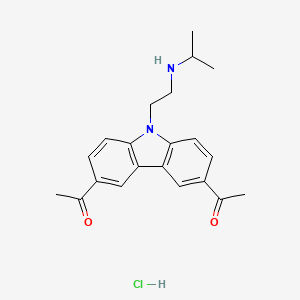
CDK8-IN-3
Übersicht
Beschreibung
CDK8-IN-3 is an inhibitor of CDK8 . CDK8 is an important member of the cyclin-dependent kinase family associated with transcription and acts as a key “molecular switch” in the Mediator complex . It regulates gene expression by phosphorylating transcription factors and can control the transcription process through the Mediator complex .
Synthesis Analysis
The synthesis of CDK8-IN-3 involves structure-based pharmacophore modeling, selection of molecules with better predicted drug-like molecule properties, and molecular docking . The process was performed using a virtual screening for CDK8 and single amino acid mutations in CDK8 .Molecular Structure Analysis
The molecular structure of CDK8-IN-3 is C22H23N5O2 . The theoretical structure of human CDK8, which included the full length of the A-loop, was generated using homology modeling . The approach involved utilizing an experimentally solved structure (PDB code: 3RGF) as a template to build the structure, resulting in a model called model-1 .Chemical Reactions Analysis
The chemical reactions of CDK8-IN-3 involve the inhibition of CDK8 . The formation of the CDK8-Mediator complex is able to rapidly inhibit the reassociation of the second RNA pol II with the promoter, effectively preventing the resumption of transcription .Physical And Chemical Properties Analysis
The physical and chemical properties of CDK8-IN-3 include a molecular formula of C22H23N5O2 and a molecular weight of 389.45 . It is a solid substance that is soluble in DMSO at 45 mg/mL (ultrasonic) .Wissenschaftliche Forschungsanwendungen
Role in Cancer Therapy
Cyclin-dependent kinase 8 (CDK8) is a key oncogenic driver in various cancers, such as colorectal, breast, and hematological malignancies. CDK8's diverse biological functions and context-specific roles in different types of cancers have made it a focus for developing CDK8 inhibitors as potential cancer therapeutic agents. These inhibitors target CDK8's ability to activate oncogenic pathways, contributing to carcinogenesis (Philip et al., 2018).
Regulation in Hepatic Carcinogenesis
CDK8 plays a significant role in hepatic carcinogenesis. Studies have shown that miR-152-3p modulates the post-transcriptional repression of CDK8 in liver cancer, suggesting potential therapeutic targets for hepatocellular carcinoma treatment (Yin et al., 2019).
Impact on Stem Cell Pluripotency
CDK8 is essential for maintaining tumor dedifferentiation and embryonic stem cell pluripotency. This kinase modulates embryonic stem cell-related genes in cancer and its expression correlates with the pluripotency state of these cells. Targeting CDK8 could inhibit stem-like properties of cancer cells, offering new therapeutic avenues (Adler et al., 2012).
Role in Epithelial-to-Mesenchymal Transition
CDK8 is implicated in promoting the epithelial-to-mesenchymal transition (EMT) in pancreatic cancer, partially through the Wnt/β-catenin signaling pathway. It interacts with mutated K-ras to stimulate this process, which is crucial for cancer cell invasion and metastasis (Xu et al., 2015).
Transcriptional Regulation
CDK8 has been identified as a positive regulator of transcription. It acts as a co-activator in several transcriptional programs of biomedical importance, such as the p53 network and the Wnt/β-catenin pathway. This emphasizes the need for further research into this transcriptional regulator (Galbraith et al., 2010).
Bone Healing and Osteoclastogenesis
Selective inhibition of CDK8/19 suppresses osteoclastogenesis, downregulates RANK, and promotes osteoblast mineralization and cancellous bone healing. These findings suggest potential applications of CDK8/19 inhibitors in treating osteolysis and enhancing bone regeneration (Amirhosseini et al., 2019).
Dual Roles in Cancer and Stem Cell Maintenance
CDK8 has dual roles in cancer and stem cell maintenance, with its expression levels correlating with the stem cell properties of cancer. Modulation of CDK8 influences tumor progression and induces differentiation in cancer cells, affecting the tumor-initiating stem cell compartment (McCleland et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1884500-15-5 |
|---|---|
Produktname |
CDK8-IN-3 |
Molekularformel |
C22H23N5O2 |
Molekulargewicht |
389.46 |
IUPAC-Name |
N-(2-Methoxyethyl)-3-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26) |
InChI-Schlüssel |
MYODQBLYOKTZML-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(NN=C2CC3=CC=C(C4=CN(C)N=C4)C=C3)C=C1)NCCOC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CDK8 IN-3; CDK8-IN 3; CDK8-IN-3; CDK8 IN 3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)
![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)
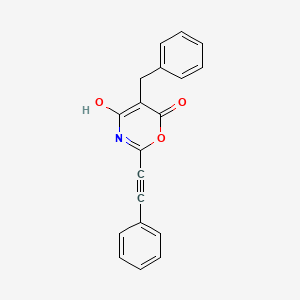
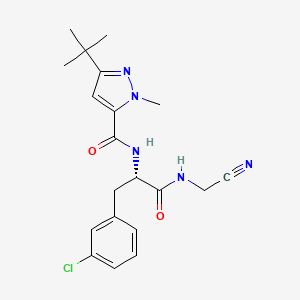
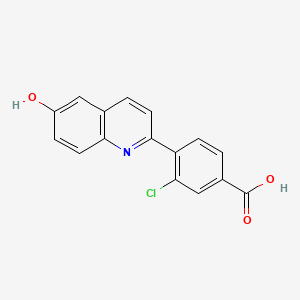
![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
![2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid](/img/structure/B606500.png)
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
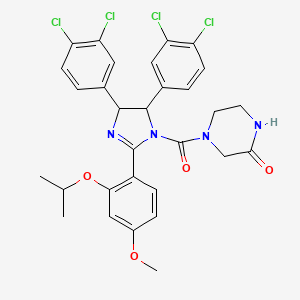
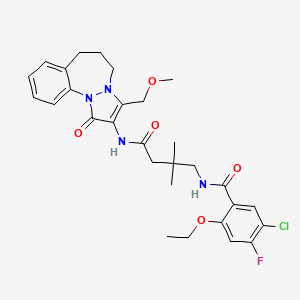
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)
